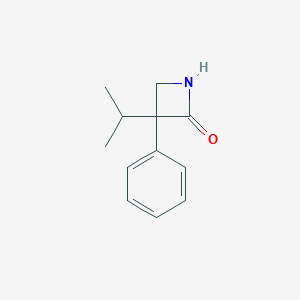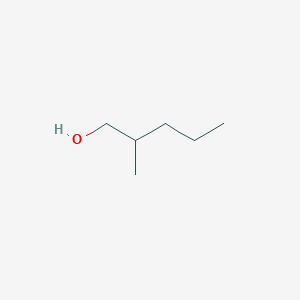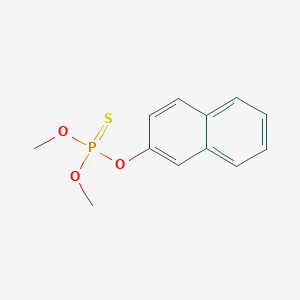
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester, commonly known as fenitrothion, is a widely used organophosphate insecticide. It is a colorless to yellow liquid, which is soluble in water and most organic solvents. Fenitrothion is widely used in agriculture for controlling pests in crops, fruits, and vegetables. It is also used in public health programs to control disease-carrying insects like mosquitoes.
作用機序
Fenitrothion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis in insects.
Biochemical and Physiological Effects:
Fenitrothion has been found to have toxic effects on non-target organisms like birds, fish, and mammals. It can cause cholinergic syndrome, which is characterized by symptoms like salivation, lacrimation, urination, defecation, and vomiting. Fenitrothion can also cause oxidative stress, which can lead to DNA damage and cell death.
実験室実験の利点と制限
Fenitrothion is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. It is relatively easy to synthesize and has a high insecticidal activity. However, fenitrothion is highly toxic and can pose a risk to researchers working with it. It also has a short half-life in the environment, which means that its effects are not long-lasting.
将来の方向性
1. Development of safer and more effective insecticides that do not have harmful effects on non-target organisms.
2. Study of the molecular mechanisms of acetylcholinesterase inhibition by fenitrothion and other organophosphate insecticides.
3. Investigation of the effects of fenitrothion on the microbiome of insects and the environment.
4. Development of methods for the detection and quantification of fenitrothion in environmental samples.
5. Study of the long-term effects of fenitrothion exposure on human health.
In conclusion, fenitrothion is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting acetylcholinesterase, leading to paralysis and death in insects. However, it also has toxic effects on non-target organisms and can pose a risk to human health. Future research should focus on developing safer and more effective insecticides and studying the molecular mechanisms of acetylcholinesterase inhibition by fenitrothion.
合成法
Fenitrothion can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2-naphthol in the presence of a base. The reaction yields fenitrothion, which can be purified by distillation or recrystallization.
科学的研究の応用
Fenitrothion has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, thrips, mites, and mosquitoes. Fenitrothion works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and eventually death of the insect.
特性
CAS番号 |
15323-47-4 |
|---|---|
製品名 |
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester |
分子式 |
C12H13O3PS |
分子量 |
268.27 g/mol |
IUPAC名 |
dimethoxy-naphthalen-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H13O3PS/c1-13-16(17,14-2)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChIキー |
ONVNTTKHJBXLET-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC2=CC=CC=C2C=C1 |
正規SMILES |
COP(=S)(OC)OC1=CC2=CC=CC=C2C=C1 |
その他のCAS番号 |
15323-47-4 |
同義語 |
Phosphorothioic acid, O,O-dimethyl O-2-naphthalenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



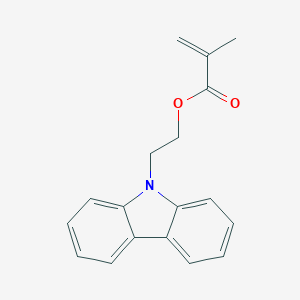
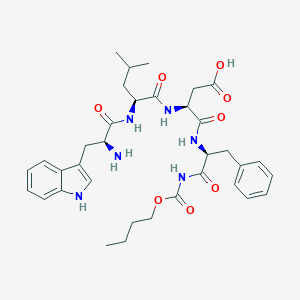
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
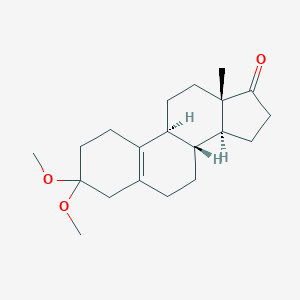
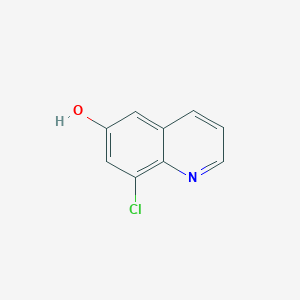
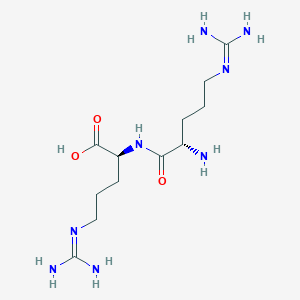
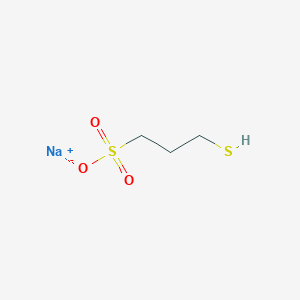
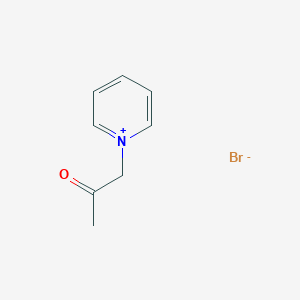
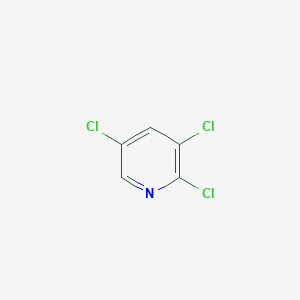
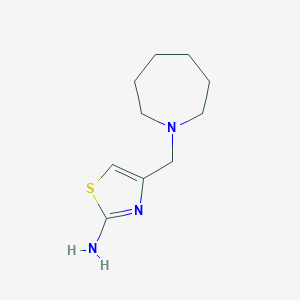
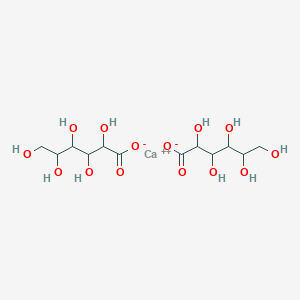
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
